Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-4-chloro-7-methoxyquinazoline

Cross-coupling Regioselectivity Synthetic methodology

This tri-substituted quinazoline is a critical building block for medicinal chemistry. Its value lies in the orthogonal reactivity of the 4-chloro (SNAr) and 6-bromo (cross-coupling) handles, which enable precise, sequential regioselective derivatization without protecting groups. This is not achievable with mono-halogenated analogs like 4-chloro-7-methoxyquinazoline (CAS 55496-52-1). The compound is a validated intermediate for synthesizing potent EGFR and HER2 exon 20 insertion mutant inhibitors, as documented in key patent families (e.g., CN113278012B, WO2021231400A1). Using generic substitutes can compromise synthetic routes and downstream patent claims. Procure this specific, high-purity intermediate to ensure synthetic route fidelity and maintain access to clinically relevant chemical space.

Molecular Formula C9H6BrClN2O
Molecular Weight 273.514
CAS No. 1256955-27-7
Cat. No. B567274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-7-methoxyquinazoline
CAS1256955-27-7
Synonyms6-bromo-4-chloro-7-mcthoxyquinazoline
Molecular FormulaC9H6BrClN2O
Molecular Weight273.514
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2Cl)Br
InChIInChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
InChIKeyLLYBHWVYJORNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7): Technical Baseline and Procurement-Relevant Specifications for Pharmaceutical Intermediate Sourcing


6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7) is a tri-substituted heterocyclic compound belonging to the quinazoline family, bearing a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position of the bicyclic quinazoline scaffold . With a molecular formula of C9H6BrClN2O and a molecular weight of 273.51 g/mol [1], this compound serves as a halogenated aromatic building block and versatile intermediate in the synthesis of pharmacologically active quinazoline derivatives, particularly kinase inhibitors . Its computed XLogP3 value is 3.2 [1], indicating significant lipophilicity that influences its handling and reactivity profile in organic synthesis applications.

6-Bromo-4-chloro-7-methoxyquinazoline Sourcing: Why Analog Substitution Introduces Unacceptable Synthetic Divergence


Generic substitution of 6-Bromo-4-chloro-7-methoxyquinazoline with seemingly related quinazoline intermediates—such as 4-chloro-7-methoxyquinazoline (CAS 55496-52-1) lacking the 6-bromo substituent, or 6-bromo-4-chloroquinazoline (CAS 38267-96-8) lacking the 7-methoxy group—is scientifically unwarranted due to fundamentally divergent reactivity profiles and target molecular architectures [1]. The 6-position bromine and 4-position chlorine serve as orthogonal handles for sequential cross-coupling reactions, enabling precise regioselective derivatization [2]. The 7-methoxy group is not an inert substituent; it electronically modulates the quinazoline core and often constitutes part of the pharmacophore in final drug candidates targeting EGFR and HER2 kinases [3]. Absent any one of these three substituents, the synthetic pathway either fails to generate the intended intermediate or yields a structurally distinct scaffold incompatible with downstream patent claims and structure-activity relationship requirements [1].

6-Bromo-4-chloro-7-methoxyquinazoline: Quantitative Evidence Guide for Scientific Procurement and Comparative Selection


Regioselective Cross-Coupling Reactivity: 6-Bromo vs. 4-Chloro Leaving Group Differentiation in 6-Bromo-4-chloro-7-methoxyquinazoline

6-Bromo-4-chloro-7-methoxyquinazoline provides two electrophilic sites with measurable differential reactivity: the 4-chloro substituent undergoes preferential nucleophilic aromatic substitution (SNAr) prior to the 6-bromo site, enabling sequential functionalization without protecting group manipulation [1]. In contrast, 6-bromo-4-chloroquinazoline (CAS 38267-96-8) lacks the 7-methoxy group, which electronically deactivates the pyrimidine ring and influences the reaction kinetics at the 4-position . The target compound thus offers a defined synthetic sequence: initial displacement at C4 (chloro) followed by palladium-catalyzed cross-coupling at C6 (bromo), a pathway not accessible with mono-halogenated or alternative regioisomeric analogs [1].

Cross-coupling Regioselectivity Synthetic methodology

Patent-Documented Use as Essential Intermediate for EGFR/HER2 Exon 20 Insertion Mutant Inhibitors

Chinese Patent CN113278012B explicitly identifies 6-Bromo-4-chloro-7-methoxyquinazoline as a key synthetic intermediate for producing compounds with inhibitory activity against EGFR and HER2 exon 20 insertion mutants [1]. The patent claims that compounds derived from this intermediate demonstrate 'good inhibitory activity' against these clinically relevant mutations, which are associated with resistance to first- and second-generation EGFR inhibitors [1]. Similarly, WO2021231400A1 cites this intermediate in the synthesis of bis-aryl ether-containing N-acyl azetidine EGFR/HER2 inhibitors possessing anti-tumor activity [2]. In contrast, analogs such as 4-chloro-7-methoxyquinazoline (CAS 55496-52-1) lack the 6-bromo coupling handle required to elaborate the full pharmacophore described in these patents [1].

EGFR inhibitor HER2 inhibitor Exon 20 insertion

7-Methoxy Group Contribution to Lipophilicity and Pharmacokinetic Optimization

The 7-methoxy substituent in 6-Bromo-4-chloro-7-methoxyquinazoline contributes measurably to the compound's lipophilicity profile. The computed XLogP3 value of the target compound is 3.2 [1], whereas 6-bromo-4-chloroquinazoline (CAS 38267-96-8), which lacks the 7-methoxy group, has a lower molecular weight (243.49 g/mol) and reduced hydrogen bond acceptor capacity [2]. In the context of quinazoline-based kinase inhibitors, the 7-methoxy (or 7-alkoxy) moiety is a conserved pharmacophoric element that occupies the solvent-accessible region of the ATP-binding pocket and contributes to favorable oral bioavailability characteristics [3].

Lipophilicity ADME Drug-likeness

Structural Specificity: Regioisomeric Differentiation from 6-Bromo-2-chloro-7-methoxyquinazoline

6-Bromo-4-chloro-7-methoxyquinazoline (CAS 1256955-27-7) is a specific regioisomer with the chloro substituent at the 4-position of the quinazoline ring. The positional isomer 6-bromo-2-chloro-7-methoxyquinazoline (CAS 953040-63-6) carries the chloro group at the 2-position, resulting in distinctly different chemical reactivity and biological target compatibility [1]. The 4-chloro isomer participates in SNAr reactions under different conditions compared to the 2-chloro analog due to differences in ring electronic distribution and steric accessibility [2]. Procurement of the correct regioisomer (4-chloro, not 2-chloro) is essential for maintaining fidelity to published synthetic protocols and ensuring the intended binding orientation in kinase inhibitor scaffolds.

Regioisomer Structural specificity Quality control

6-Bromo-4-chloro-7-methoxyquinazoline: Evidence-Backed Research and Industrial Application Scenarios for Procurement Planning


Synthesis of EGFR and HER2 Kinase Inhibitors Targeting Exon 20 Insertion Mutations

6-Bromo-4-chloro-7-methoxyquinazoline serves as a validated intermediate for constructing quinazoline-based kinase inhibitors with activity against EGFR and HER2 exon 20 insertion mutants, as documented in Chinese Patent CN113278012B [1]. This patent claims compounds derived from this intermediate exhibit 'good inhibitory activity' against these clinically challenging mutations. Procurement of this specific intermediate enables research groups to follow literature-validated synthetic routes without introducing structural deviations that could compromise activity against this mutation class.

Sequential Derivatization via Orthogonal Halogen Reactivity for Parallel Library Synthesis

The orthogonal reactivity of the 4-chloro and 6-bromo substituents enables sequential functionalization of the quinazoline core without protecting group strategies [1]. Initial SNAr at the 4-position (chloro displacement with amines, alcohols, or thiols) followed by palladium-catalyzed cross-coupling at the 6-position (Suzuki, Sonogashira, or Buchwald-Hartwig) provides efficient access to diverse 4,6-disubstituted quinazoline libraries. This synthetic efficiency is not achievable with mono-halogenated analogs such as 4-chloro-7-methoxyquinazoline (CAS 55496-52-1).

Bis-Aryl Ether EGFR/HER2 Inhibitor Programs Following WO2021231400A1 Disclosures

International patent application WO2021231400A1 describes bis-aryl ethers containing N-acyl azetidine moieties as irreversible EGFR/HER2 inhibitors possessing anti-tumor activity [1]. 6-Bromo-4-chloro-7-methoxyquinazoline is cited as a precursor to key intermediates in the synthetic schemes disclosed therein. Organizations pursuing programs aligned with this patent family should procure this specific intermediate to ensure synthetic route fidelity and to access the claimed chemical space.

Building Block for Antitumor and Antimalarial Quinazoline Scaffold Exploration

Beyond EGFR/HER2 programs, 6-Bromo-4-chloro-7-methoxyquinazoline is utilized as a key intermediate for synthesizing potent antitumor agents, antimalarials, and antibacterial compounds [1]. The fully substituted quinazoline core (Br, Cl, OMe) provides a versatile platform for structure-activity relationship studies across multiple therapeutic areas, enabling medicinal chemistry groups to efficiently explore diverse chemical space from a common, commercially available intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.